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Compound of Interest

Compound Name: N-(3-aminophenyl)sulfamide

Cat. No.: B115461 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(3-aminophenyl)sulfamide, also known as N-(3-Aminophenyl)sulfuric diamide,

is an organic compound featuring both a sulfonamide and an aromatic amine functional group.

[1][2] Its structure makes it a potential building block in medicinal chemistry and materials

science. Accurate and comprehensive characterization is crucial for ensuring its purity, identity,

and stability, which are critical parameters in research and drug development. These

application notes provide detailed protocols for the characterization of N-(3-
aminophenyl)sulfamide using a suite of standard analytical techniques.

Physicochemical Properties
A summary of the key physicochemical properties of N-(3-aminophenyl)sulfamide is

presented below. This data is essential for sample handling, preparation, and interpretation of

analytical results.
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Property Value Reference

Alternate Name
N-(3-Aminophenyl)sulfuric

diamide
[1]

Molecular Formula C₆H₉N₃O₂S [1][2]

Molecular Weight 187.22 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 90-92 °C (for parent sulfamide) [3]

Application Note 1: Chromatographic Purity
Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the

purity of N-(3-aminophenyl)sulfamide and quantifying any related impurities. A reverse-phase

method is typically suitable for this class of compounds.

Experimental Protocol: RP-HPLC
This protocol provides a starting point for the development of a robust purity testing method.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array

(PDA) detector.

Sample Preparation:

Accurately weigh approximately 10 mg of N-(3-aminophenyl)sulfamide.

Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of

0.5 mg/mL.

Sonicate briefly if necessary to ensure complete dissolution.

Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions: The following conditions are typical for sulfonamide analysis

and can be optimized as needed.[4][5]

Parameter Recommended Setting

Column C18, 4.6 x 250 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient Program

Start at 10% B, ramp to 90% B over 20 min,

hold for 5 min, return to 10% B and equilibrate

for 5 min.

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 254 nm or 265 nm

Injection Volume 10 µL

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the area percentage of the main peak to determine the purity of the sample.

Identify and quantify any impurities against a reference standard if available.

Visualization: HPLC Analysis Workflow
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Caption: Workflow for HPLC purity analysis of N-(3-aminophenyl)sulfamide.

Application Note 2: Structural Elucidation by
Spectroscopy
Spectroscopic techniques are essential for confirming the chemical structure and identity of N-
(3-aminophenyl)sulfamide.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of N-(3-aminophenyl)sulfamide with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBR pellet in the sample holder and acquire the sample spectrum over a range

of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: The spectrum should exhibit characteristic bands for the

sulfonamide and amine functional groups.[6][7][8]
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Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

Aromatic Amine (Ar-NH₂)
N-H Stretch (asymmetric &

symmetric)
3460 - 3340

N-H Bend 1640 - 1630

Sulfonamide (-SO₂NH₂) N-H Stretch 3350 - 3140

S=O Asymmetric Stretch 1370 - 1310

S=O Symmetric Stretch 1170 - 1140

Aromatic Ring (C=C) C=C Stretch 1600 - 1450

Aromatic Ring (C-H) C-H Out-of-plane Bend 900 - 675

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol:

Sample Preparation:

Dissolve 5-10 mg of N-(3-aminophenyl)sulfamide in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Use the residual solvent peak as an internal reference.

Expected NMR Signals (in DMSO-d₆): Chemical shifts are estimates based on related

sulfonamide structures.[6][9][10]
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¹H NMR Expected δ (ppm) Multiplicity Assignment

Aromatic Protons 6.5 - 7.7 Multiplet (m) Ar-H

Amine Protons ~5.9 Singlet (s), broad Ar-NH₂

Sulfamide Protons 8.8 - 10.2 Singlet (s), broad -SO₂NH₂

¹³C NMR Expected δ (ppm) Assignment

Aromatic Carbons 110 - 160 Ar-C

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Experimental Protocol (LC-MS):

Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a

lower concentration (e.g., 1-10 µg/mL).

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray

ionization (ESI) source.

Analysis:

Perform analysis in positive ion mode (ESI+).

Acquire full scan data to identify the protonated molecular ion [M+H]⁺.

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

Expected Mass-to-Charge Ratios (m/z):
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Ion Formula Expected m/z

[M+H]⁺ (Protonated Molecule) [C₆H₁₀N₃O₂S]⁺ 188.05

[M-SO₂]⁺ [C₆H₉N₃]⁺ 123.08

[C₆H₇N]⁺ [C₆H₇N]⁺ 93.06

Note: Fragmentation of sulfonamides can be complex and may involve rearrangements.

Common losses include SO₂ (64 Da).[11][12][13]

Visualization: Spectroscopic Characterization Workflow
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Caption: General workflow for spectroscopic analysis of N-(3-aminophenyl)sulfamide.
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Application Note 3: Thermal Properties by DSC
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat

flow associated with thermal transitions in a material as a function of temperature. It is valuable

for determining melting point, and assessing thermal stability and purity.[14][15]

Experimental Protocol
Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

Accurately weigh 1-3 mg of N-(3-aminophenyl)sulfamide into an aluminum DSC pan.

Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

DSC Parameters:

Parameter Recommended Setting

Temperature Program
Heat from 25 °C to 200 °C (or above expected

melting point)

Heating Rate 3-10 °C/min

Carrier Gas Nitrogen, at a flow rate of 50 mL/min

Data Analysis:

Analyze the resulting thermogram to determine the onset temperature and peak maximum

of the melting endotherm.

The sharpness of the melting peak can provide a qualitative indication of purity.[14]

Expected Thermal Events

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

http://www.chinjmap.com/en/article/doi/10.13748/j.cnki.issn1007-7693.2022.01.016
https://pmc.ncbi.nlm.nih.gov/articles/PMC3053520/
https://www.benchchem.com/product/b115461?utm_src=pdf-body
http://www.chinjmap.com/en/article/doi/10.13748/j.cnki.issn1007-7693.2022.01.016
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Event
Expected Temperature
Range (°C)

Description

Melting (Tₘ) ~90 - 95 °C

A sharp endothermic peak

corresponding to the solid-to-

liquid phase transition. The

value is based on the parent

compound, sulfamide.[3]

Decomposition >200 °C

An exothermic or complex

endothermic event indicating

thermal degradation.
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Caption: Logical workflow for the comprehensive characterization of N-(3-
aminophenyl)sulfamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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